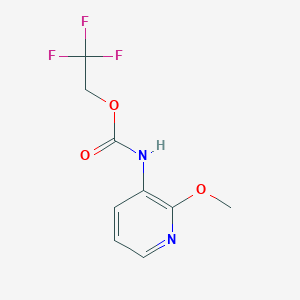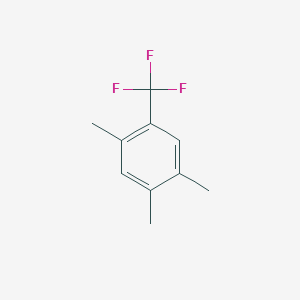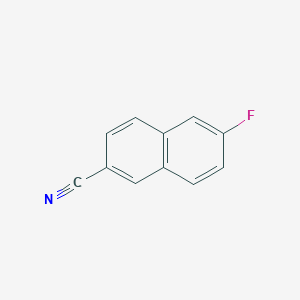
6-Fluoro-2-naphthonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Probes for Detection
6-Fluoro-2-naphthonitrile derivatives have been employed in the design of fluorescent probes. For instance, a study by Wang et al. (2018) developed a fluorescent probe based on 6-(2, 4-dinitrophenoxy)-2-naphthonitrile, designed for the selective detection of hydrogen sulfide. This probe demonstrated a marked fluorescence turn-on and a visual color change, making it useful as a visual sensor for hydrogen sulfide, with successful applications in detecting H2S levels in beverages like beer and red wine (Wang et al., 2018).
Charge Transport Properties
X. Zhang et al. (2014) explored the charge transport properties of naphthalene diimide derivatives fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile. They found that varying the substituted position of the fluorine atom on the molecular backbone can significantly influence the material's charge transport behavior, indicating potential applications in electronic devices (Zhang et al., 2014).
Synthesis of Fluoronaphthalene Derivatives
Research by E. Masson and M. Schlosser (2005) demonstrated a method to achieve positional selectivity in the synthesis of fluoronaphthalene derivatives. They utilized arynes and furans with specific substituent patterns, providing unique building blocks for pharmaceutical or agricultural research (Masson & Schlosser, 2005).
Liquid Crystal Materials for Displays
M. Negishi et al. (2001) designed novel 1-fluoro- and 1,2-difluoronaphthalene derivatives for active matrix LCDs. These compounds exhibited high nematic-isotropic transition temperatures, large dielectric anisotropy, and birefringences, making them useful for TFT-display design (Negishi et al., 2001).
Safety and Hazards
6-Fluoro-2-naphthonitrile is classified as a hazardous substance. It is advised to avoid breathing its dust and to use it only outdoors or in a well-ventilated area. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-2-naphthonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of many substances . These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific context.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glycolysis by targeting key enzymes in the pathway . Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering endoplasmic reticulum stress pathways . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain cytochrome P-450 enzymes by forming covalent bonds with their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects underscore the importance of carefully controlling the dosage when using the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s metabolism is primarily mediated by cytochrome P-450 enzymes, which catalyze its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, the compound’s localization can be influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and potential therapeutic applications.
Propiedades
IUPAC Name |
6-fluoronaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCTUSUDLMFLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







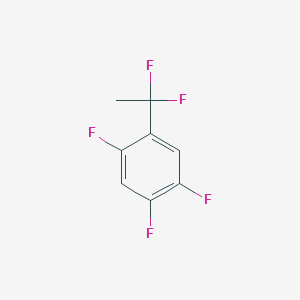
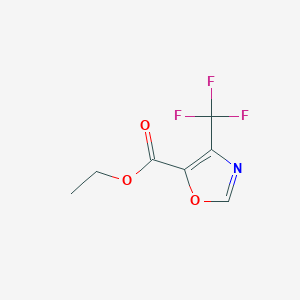

![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)
